molecular formula C11H13N5O B346372 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 244052-68-4

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346372
CAS No.: 244052-68-4
M. Wt: 231.25g/mol
InChI Key: KPRNJNPVSRLVHN-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with methoxy and methyl groups, and a guanidine moiety

Preparation Methods

The synthesis of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-methoxy-4-methylquinazoline with guanidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNJNPVSRLVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364521
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244052-68-4
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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